molecular formula C18H21N3O2S B2757786 1-cyclopropanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1203347-88-9

1-cyclopropanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No.: B2757786
CAS No.: 1203347-88-9
M. Wt: 343.45
InChI Key: HJAFSPAUUXVZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a complex organic compound that features a cyclopropyl group, a methoxyphenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using a diazo compound and a metal catalyst.

    Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving an amine and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrothiadiazoles and related compounds.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological pathways and mechanisms.

Mechanism of Action

The exact mechanism of action of 1-cyclopropanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole and piperidine moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
  • Cyclopropyl(3-(5-(4-methoxyphenyl)-1,3,4-triazol-2-yl)piperidin-1-yl)methanone

Uniqueness

1-cyclopropanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties compared to oxadiazole and triazole analogs. This uniqueness can lead to different biological activities and applications.

Properties

IUPAC Name

cyclopropyl-[3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-23-15-8-6-12(7-9-15)16-19-20-17(24-16)14-3-2-10-21(11-14)18(22)13-4-5-13/h6-9,13-14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAFSPAUUXVZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.